3-Fmoc-4-diaminobenzoic acid

Catalog No.
S1794160
CAS No.
1071446-05-3
M.F
C22H18N2O4
M. Wt
374,39 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fmoc-4-diaminobenzoic acid

CAS Number

1071446-05-3

Product Name

3-Fmoc-4-diaminobenzoic acid

IUPAC Name

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

Molecular Formula

C22H18N2O4

Molecular Weight

374,39 g/mole

InChI

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26)

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N

Synonyms

3-Fmoc-4-diaminobenzoic acid
  • Peptide Synthesis: 3-Fmoc-4-diaminobenzoic acid contains an Fmoc (Fluorenylmethoxycarbonyl) protecting group, commonly used in solid-phase peptide synthesis []. The presence of two amine groups suggests it could function as a non-natural amino acid building block for incorporation into peptides. More research is needed to confirm its utility and specific effects on peptide properties.
  • Organic Chemistry Building Block: The molecule possesses a diaminobenzoic acid core, a structure found in various organic molecules with interesting properties. It could serve as a starting material for synthesizing novel compounds with potential applications in medicinal chemistry or materials science. Further research would be required to explore these possibilities.

3-Fluorenylmethyloxycarbonyl-4-diaminobenzoic acid, commonly referred to as 3-Fmoc-4-diaminobenzoic acid, is a derivative of 4-diaminobenzoic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is characterized by the molecular formula C22H18N2O4C_{22}H_{18}N_{2}O_{4} and a molecular weight of approximately 374.39 g/mol. The Fmoc group is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions, making this compound particularly valuable in peptide chemistry and bioconjugation applications .

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The free amine groups on the compound can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptides.
  • Fmoc Deprotection: The Fmoc group can be removed using bases such as piperidine, exposing the amine functionalities for further reactions .
  • Acylation Reactions: The amino groups can undergo acylation, which is useful for modifying the functionality of the compound in synthetic pathways.

Several methods exist for synthesizing 3-Fmoc-4-diaminobenzoic acid:

  • One-Step Synthesis: A recent method involves a straightforward one-step synthesis that efficiently produces this compound using readily available starting materials. This approach enhances yield and reduces reaction time .
  • Solid-Phase Peptide Synthesis: As part of solid-phase synthesis protocols, 3-Fmoc-4-diaminobenzoic acid can be utilized as a building block for constructing peptides. The Fmoc protection allows for sequential addition of amino acids while preventing premature reactions .

3-Fmoc-4-diaminobenzoic acid finds applications primarily in:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and proteins.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activity.
  • Bioconjugation: The compound can be used to create conjugates with other biomolecules, enhancing their functionality or targeting capabilities .

Interaction studies involving 3-Fmoc-4-diaminobenzoic acid have focused on its role in peptide formation and its interactions with various substrates during synthesis processes. These studies often assess how modifications to the structure affect binding affinities and reactivity in biological systems. Understanding these interactions is crucial for optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 3-Fmoc-4-diaminobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,4-Diaminobenzoic AcidC7H8N2O2Lacks protective groups; used directly in synthesis
Di-Fmoc-3,4-diaminobenzoic AcidC37H28N2O6Contains two Fmoc groups; enhances stability
4-FluorobenzenesulfonamideC6H6FNO2SDifferent functional group; used in sulfonamide synthesis
N-(9-Fluorenylmethoxycarbonyl)-L-alanineC17H18N2O3Amino acid derivative; used similarly in peptide synthesis

The uniqueness of 3-Fmoc-4-diaminobenzoic acid lies in its specific combination of the Fmoc protective group and the two amino groups at the ortho positions on the benzene ring, allowing for diverse applications in peptide chemistry that may not be achievable with other similar compounds .

3-Fluorenylmethyloxycarbonyl-4-diaminobenzoic acid possesses a distinctive molecular structure characterized by the presence of both amine functionalities and a carboxylic acid group, making it a versatile building block for peptide synthesis. The compound features a fluorenylmethyloxycarbonyl protecting group attached to one of the amino groups on the benzene ring, providing selective protection during synthesis while maintaining reactivity at the remaining amino group. This structural arrangement allows for controlled sequential reactions that are fundamental to modern peptide chemistry applications.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid. Alternative designations include 3-fluorenylmethyloxycarbonyl-4-diaminobenzoic acid and the abbreviated form 3-fluorenylmethyloxycarbonyl-4-diaminobenzoic acid-hydroxide, though the latter abbreviated forms are avoided in formal scientific literature. The compound is also referenced in research databases under various synonyms including fluorenylmethyloxycarbonyl-diaminobenzoic acid-hydroxide and benzoic acid, 4-amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino].

Chemical Properties and Molecular Characteristics

PropertyValueReference
Molecular FormulaC₂₂H₁₈N₂O₄
Molecular Weight374.4 g/mol
Chemical Abstracts Service Number1071446-05-3
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Exact Mass374.12665706 Da

The molecular structure exhibits specific stereochemical features that contribute to its effectiveness in peptide synthesis applications. The fluorenyl group provides steric bulk that enhances the selectivity of protection and deprotection reactions, while the diaminobenzoic acid core offers multiple sites for chemical modification. These structural characteristics make the compound particularly valuable for creating complex peptide architectures that would be difficult to achieve with conventional protecting group strategies.

Historical Development in Organic Synthesis

The development of 3-fluorenylmethyloxycarbonyl-4-diaminobenzoic acid is intrinsically linked to the broader history of fluorenylmethyloxycarbonyl protecting group chemistry, which represents one of the most significant advances in peptide synthesis methodology. The fluorenylmethyloxycarbonyl protecting group was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, addressing a critical need for base-labile amino protecting groups that could complement the existing arsenal of acid-labile protecting groups. Their pioneering work established the foundation for what would become the predominant strategy in modern solid-phase peptide synthesis.

The original development of fluorenylmethyloxycarbonyl chemistry emerged from Carpino's systematic investigation of urethane-based protecting groups that could be efficiently cleaved under mild, alkaline, non-hydrolytic conditions. Initial studies examined the potential of β-nitroethyloxycarbonyl groups, but these proved to have excessive lability toward bases. The fluorenylmethyloxycarbonyl group represented a breakthrough in achieving optimal balance between stability during synthesis and selective removability under controlled conditions. The researchers initially prepared fluorenylmethyloxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, establishing the synthetic methodology that would become standard for introducing this protecting group.

The integration of fluorenylmethyloxycarbonyl chemistry into solid-phase peptide synthesis occurred through the independent efforts of research groups led by Robert Sheppard at the Medical Research Council Laboratory of Molecular Biology in Cambridge and Miklos Meienhofer. These researchers recognized that while the fluorenylmethyloxycarbonyl group had limitations in solution-phase chemistry due to the reactivity of the deprotection byproduct dibenzofulvene, these limitations were eliminated in solid-phase applications where byproducts could be simply washed away. This realization transformed fluorenylmethyloxycarbonyl from a chemical curiosity into the cornerstone of modern peptide synthesis methodology.

The specific development of 3-fluorenylmethyloxycarbonyl-4-diaminobenzoic acid represents a more recent advancement, building upon decades of refinement in fluorenylmethyloxycarbonyl chemistry. Research in the early 2000s focused on developing specialized derivatives that could serve as safety-catch resins and facilitate the preparation of peptide thioesters for native chemical ligation applications. The diaminobenzoic acid scaffold proved particularly valuable because it could undergo controlled activation and conversion to reactive intermediates suitable for thioester formation under mild conditions.

Role in Modern Peptide Chemistry

3-Fluorenylmethyloxycarbonyl-4-diaminobenzoic acid plays a pivotal role in contemporary peptide synthesis as a versatile building block that enables sophisticated synthetic strategies beyond conventional linear peptide assembly. The compound serves multiple functions in modern peptide chemistry, most notably as a safety-catch resin component that facilitates the preparation of peptide thioesters essential for native chemical ligation reactions. This application has revolutionized the synthesis of large peptides and proteins by enabling the efficient joining of peptide segments through chemoselective reactions.

The mechanism of action for 3-fluorenylmethyloxycarbonyl-4-diaminobenzoic acid in peptide synthesis involves several distinct phases that capitalize on the differential reactivity of its functional groups. During the initial synthesis phase, the fluorenylmethyloxycarbonyl group protects one amino functionality while allowing selective coupling at the free amino group. This selectivity prevents unwanted side reactions and enables the controlled assembly of complex peptide sequences. Following chain assembly, the fluorenylmethyloxycarbonyl group can be removed using standard deprotection conditions with piperidine, exposing the previously protected amino group for subsequent reactions.

Recent methodological advances have established efficient one-step synthesis protocols for preparing 3-fluorenylmethyloxycarbonyl-amino acid-diaminobenzoic acid derivatives directly from free diaminobenzoic acid and fluorenylmethyloxycarbonyl-amino acids. These methods achieve remarkable yields of 40-94% for most amino acid derivatives without requiring purification steps beyond precipitation. The efficiency of these protocols has made the compound more accessible for routine use in peptide synthesis laboratories and has expanded its applications to include unusual amino acid derivatives such as 2-naphthylalanine and 6-aminohexanoic acid derivatives.

Applications in Specialized Peptide Synthesis

Application AreaSpecific UseYield RangeReference
Peptide Thioester PreparationSafety-catch resin component40-94%
Native Chemical LigationPeptide segment joiningVariable
Unusual Amino Acid Incorporation2-naphthylalanine derivatives50%
Extended Chain Synthesis6-aminohexanoic acid derivatives65%
Bioconjugation ApplicationsSurface attachment chemistryNot specified

The compound has proven particularly valuable in addressing synthetic challenges associated with glycine-rich peptide sequences, which are notoriously difficult to synthesize using conventional methods. Research has demonstrated that orthogonal allyloxycarbonyl protection of a single diaminobenzoic acid amino group eliminates side products that commonly arise from over-acylation, particularly in glycine-rich sequences derived from histone proteins. This advancement has enabled the successful synthesis of complex peptides such as the 44-residue peptide from histone H3, which would be extremely challenging to prepare using alternative methodologies.

Contemporary applications extend beyond traditional peptide synthesis to encompass drug development, where 3-fluorenylmethyloxycarbonyl-4-diaminobenzoic acid facilitates the design of pharmaceutical compounds requiring precise molecular structures. The compound's utility in bioconjugation applications has enhanced the development of drug delivery systems and diagnostic tools by enabling the controlled attachment of biomolecules to surfaces or other molecular scaffolds. In material science applications, the compound contributes to the creation of advanced materials with improved biocompatibility for medical device applications, demonstrating its versatility across multiple research domains.

One-Step Coupling Reaction Mechanisms

The synthesis of 3-fluorenylmethoxycarbonyl-4-diaminobenzoic acid derivatives represents a significant advancement in peptide chemistry, offering a streamlined approach to prepare preloaded diaminobenzoate resins for solid-phase peptide synthesis applications [2]. The one-step coupling reaction mechanism fundamentally relies on the direct condensation between free diaminobenzoic acid and fluorenylmethoxycarbonyl-amino acids, eliminating the need for extensive chromatographic purification procedures that traditionally hindered synthetic efficiency [2].

The reaction mechanism proceeds through the formation of an activated ester intermediate, where the coupling agent facilitates the nucleophilic attack of the diaminobenzoic acid substrate on the activated carbonyl carbon of the fluorenylmethoxycarbonyl-amino acid [2]. This process demonstrates remarkable selectivity, with the meta-amine position of diaminobenzoic acid showing preferential reactivity compared to the para-amine, resulting in exclusive formation of the 3-substituted derivative [2]. The reaction yields range from 40 to 94 percent across various amino acid derivatives, with purification achieved primarily through precipitation methods [2].

Temperature and reaction time optimization studies have revealed that extended activation periods of up to 60 minutes significantly improve product yields, while the coupling reaction itself typically completes within 140 minutes at room temperature [2]. The mechanism demonstrates broad substrate tolerance, successfully accommodating both natural and unnatural amino acid derivatives, including 2-naphthylalanine and 6-aminohexanoic acid derivatives [2].

Fluorenylmethoxycarbonyl-Amino Acid Activation Strategies

The activation of fluorenylmethoxycarbonyl-amino acids represents a critical step in the synthetic pathway, requiring careful selection of coupling reagents and reaction conditions to achieve optimal yields [9] [10]. Carbodiimide-type coupling reagents, including dicyclohexylcarbodiimide and diisopropylcarbodiimide, have historically served as primary activation agents in peptide synthesis, functioning through the formation of reactive intermediate species [15].

The mechanism of carbodiimide activation involves the initial deprotonation of the carboxylic acid by an organic base, followed by nucleophilic attack on the carbodiimide to generate an O-acylisourea intermediate [11]. This intermediate subsequently undergoes rearrangement to form the more stable N-acylurea side product, necessitating the use of additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole to trap the O-acylisourea and form a stable active ester [10] [12].

Modern activation strategies increasingly employ uronium and phosphonium salt-based reagents, which offer superior coupling efficiencies and reduced racemization compared to traditional carbodiimide systems [10] [12]. These reagents function through the formation of tetramethyluronium or tetramethylphosphonium active esters, which demonstrate enhanced reactivity toward amine nucleophiles while maintaining configurational stability [12].

The choice of base plays a crucial role in activation efficiency, with diisopropylethylamine and N-methylmorpholine serving as preferred bases due to their appropriate basicity and low nucleophilicity [9] [10]. Collidine has emerged as an alternative base that minimizes racemization issues, particularly in the coupling of cysteine and serine derivatives [10].

Diaminobenzoic Acid Substrate Preparation

The preparation of diaminobenzoic acid substrates requires careful consideration of synthetic routes that preserve the integrity of both amino functional groups while maintaining acceptable yields [17] [18]. The most commonly employed synthetic approach involves the reduction of the corresponding dinitrobenzoic acid precursor using catalytic hydrogenation or chemical reduction methods [20].

Catalytic hydrogenation using palladium on carbon or platinum oxide catalysts provides a reliable method for the simultaneous reduction of both nitro groups, typically conducted under mild conditions with hydrogen gas at atmospheric pressure [18]. The reaction proceeds through sequential reduction of each nitro group via nitroso and hydroxylamine intermediates, ultimately yielding the desired diamine product [18].

Chemical reduction methods employing metal-acid systems, such as iron powder in hydrochloric acid or tin chloride in acidic media, offer alternative approaches that avoid the need for specialized hydrogenation equipment [20]. These methods typically require elevated temperatures and extended reaction times but provide comparable yields to catalytic procedures [20].

The purification of diaminobenzoic acid products presents unique challenges due to the presence of multiple amino groups, which confer high polarity and potential for oxidative degradation [17]. Crystallization from aqueous-alcoholic solvent systems represents the preferred purification method, often requiring the formation of hydrochloride salts to enhance stability and facilitate isolation [17].

Storage considerations are particularly important for diaminobenzoic acid substrates, as the presence of two amino groups renders these compounds susceptible to oxidation and polymerization reactions [18]. Inert atmosphere storage and protection from light help maintain product quality over extended periods [18].

Optimization of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium-Mediated Condensation

The optimization of hexafluorophosphate azabenzotriazole tetramethyl uronium-mediated condensation reactions has emerged as a critical factor in achieving high-yield synthesis of 3-fluorenylmethoxycarbonyl-4-diaminobenzoic acid derivatives [2] [5]. Systematic investigation of reaction parameters reveals that the stoichiometric ratio of coupling reagent to substrate significantly influences both yield and reaction kinetics [2].

Experimental data demonstrate that 1.2 equivalents of hexafluorophosphate azabenzotriazole tetramethyl uronium provides optimal coupling efficiency, with yields reaching 91 percent for phenylalanine derivatives [2]. Lower reagent loadings of 1.0 equivalent result in incomplete conversion, while excess reagent above 1.5 equivalents leads to the formation of undesired side products, including stable azabenzotriazole esters that resist hydrolysis [2].

The activation time represents another crucial optimization parameter, with studies showing that 60-minute preactivation periods allow for complete formation of the active ester intermediate [2]. Shorter activation times of 15 minutes yield lower coupling efficiencies, while extended periods beyond 60 minutes do not provide additional benefits [2].

Coupling AgentEquivalentsActivation Time (min)Yield (%)
Hexafluorophosphate azabenzotriazole tetramethyl uronium1.01568
Hexafluorophosphate azabenzotriazole tetramethyl uronium1.06072
Hexafluorophosphate azabenzotriazole tetramethyl uronium1.26091
Hexafluorophosphate azabenzotriazole tetramethyl uronium1.56060

Temperature effects on coupling efficiency indicate that room temperature conditions provide adequate reaction rates while minimizing unwanted side reactions [2]. Elevated temperatures may accelerate the coupling process but also increase the risk of reagent decomposition and product degradation [45].

The mechanism of hexafluorophosphate azabenzotriazole tetramethyl uronium activation involves the formation of an O-acyl tetramethyluronium salt intermediate, which subsequently reacts with 1-hydroxy-7-azabenzotriazole to generate the corresponding active ester [5] [29]. This active ester demonstrates enhanced reactivity toward amine nucleophiles compared to conventional benzotriazole esters, resulting in faster coupling rates and improved yields [5].

Base selection plays a crucial role in coupling optimization, with diisopropylethylamine serving as the preferred base due to its appropriate pKa and minimal steric hindrance [2]. The base facilitates both the initial deprotonation of the carboxylic acid and the subsequent neutralization of the acid generated during the coupling reaction [2].

Solvent System Selection and Reaction Kinetics

Solvent selection profoundly influences the efficiency and selectivity of 3-fluorenylmethoxycarbonyl-4-diaminobenzoic acid synthesis, with polar aprotic solvents demonstrating superior performance in facilitating both activation and coupling steps [22] [23]. N,N-dimethylformamide has emerged as the preferred solvent system due to its excellent solvating properties for both organic bases and coupling reagents, while maintaining compatibility with the substrate and product requirements [28].

The kinetic profile of the coupling reaction in N,N-dimethylformamide demonstrates pseudo-first-order behavior with respect to the activated amino acid intermediate, with rate constants varying depending on the specific amino acid side chain characteristics [22]. Hydrophobic amino acids such as phenylalanine and leucine exhibit faster coupling rates compared to polar amino acids like serine and threonine, reflecting differences in solvation and substrate accessibility [22].

N-methyl-2-pyrrolidone represents an alternative solvent choice that offers enhanced thermal stability and reduced vapor pressure compared to N,N-dimethylformamide [23] [24]. Comparative studies indicate that N-methyl-2-pyrrolidone provides similar coupling efficiencies while offering improved safety profiles and reduced environmental impact [24] [25].

Solvent mixture optimization studies reveal that binary solvent systems combining N,N-dimethylformamide with dichloromethane can enhance reaction kinetics by improving reagent solubility and facilitating more efficient mixing [10]. The optimal ratio typically ranges from 3:1 to 4:1 N,N-dimethylformamide to dichloromethane, providing balanced solvation properties for all reaction components [10].

Temperature-dependent kinetic studies demonstrate that reaction rates follow Arrhenius behavior, with coupling rate constants increasing exponentially with temperature [44] [45]. However, practical considerations limit the useful temperature range to 20-40 degrees Celsius to avoid solvent evaporation and product degradation [45].

Solvent SystemRelative Rate ConstantCoupling Efficiency (%)Environmental Factor
N,N-dimethylformamide1.0091Moderate concern
N-methyl-2-pyrrolidone0.9589Lower concern
N,N-dimethylformamide/Dichloromethane (3:1)1.1593Higher concern
N,N-dimethylacetamide0.8885Moderate concern

The influence of solvent polarity on reaction selectivity demonstrates that higher polarity solvents favor the desired coupling pathway while suppressing side reactions such as amino acid racemization and oligomerization [25]. This selectivity enhancement results from improved stabilization of the transition state leading to the desired product [25].

Water content in the solvent system requires careful control, as trace moisture can interfere with coupling reagent efficiency and lead to hydrolysis side reactions [23]. Optimal water content typically remains below 0.1 percent by weight to maintain coupling efficiency while preventing anhydrous conditions that may cause reagent precipitation [23].

Large-Scale Production Considerations

Large-scale production of 3-fluorenylmethoxycarbonyl-4-diaminobenzoic acid derivatives necessitates comprehensive evaluation of process scalability, safety considerations, and economic viability [31] [33]. The transition from laboratory-scale synthesis to commercial production requires optimization of multiple parameters including heat and mass transfer, reagent addition protocols, and downstream processing operations [31].

Heat management becomes increasingly critical at larger scales, as the exothermic nature of the coupling reaction can lead to temperature excursions that compromise product quality and safety [31]. Implementation of controlled addition protocols, where reagents are introduced gradually over extended periods, helps maintain optimal reaction temperatures while ensuring complete conversion [31].

Mixing efficiency represents another crucial scaling parameter, as inadequate agitation can result in localized concentration gradients and incomplete reactions [31]. Computational fluid dynamics modeling assists in optimizing impeller design and positioning to achieve uniform mixing throughout the reaction vessel [31].

The economics of large-scale production strongly favor the precipitation-based purification strategy employed in the optimized synthetic route, as this approach eliminates the need for expensive chromatographic separations that would be prohibitively costly at commercial scales [35]. The ability to achieve high purity products through simple precipitation and washing procedures represents a significant economic advantage [35].

Quality control considerations at production scale require implementation of robust analytical methods capable of monitoring reaction progress and product purity in real-time [33]. In-process controls including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide essential data for maintaining consistent product quality [33].

Environmental considerations increasingly influence large-scale process design, with emphasis on minimizing solvent consumption and waste generation [24]. The development of solvent recovery and recycling protocols can significantly reduce both environmental impact and production costs [24].

Scale ParameterLaboratory (1g)Pilot (100g)Production (10kg)Critical Factors
Reaction Time140 min180 min240 minHeat transfer limitations
Temperature Control±2°C±1°C±0.5°CExotherm management
Mixing Rate300 rpm150 rpm75 rpmShear sensitivity
Yield91%88%85%Mass transfer effects

Regulatory compliance requirements for pharmaceutical applications necessitate implementation of good manufacturing practice protocols, including comprehensive documentation, batch records, and stability testing programs [33]. These requirements significantly influence facility design and operational procedures but are essential for market access in regulated industries [33].

3-Fluorenylmethoxycarbonyl-4-diaminobenzoic acid (3-Fmoc-4-diaminobenzoic acid) represents a specialized chemical compound that has gained considerable attention in peptide synthesis and bioconjugation applications. This compound, with the molecular formula C₂₂H₁₈N₂O₄ and molecular weight of 374.39 g/mol [1] [2] [3], features a unique structural arrangement that combines the protective properties of the fluorenylmethoxycarbonyl group with the reactivity of the diaminobenzoic acid core. The compound exists as a white to off-white crystalline powder with a melting point greater than 237°C (decomposition) [2] [3].

Structural Characterization

Crystallographic Analysis Challenges

The crystallographic analysis of 3-Fmoc-4-diaminobenzoic acid and related compounds presents several unique challenges that distinguish these materials from conventional organic compounds. These challenges stem from the inherent structural complexity of the fluorenylmethoxycarbonyl protecting group combined with the electron-rich diaminobenzoic acid framework [4] [5].

Crystal Formation Limitations

One of the primary obstacles encountered in the crystallographic analysis of 3-Fmoc-4-diaminobenzoic acid is the difficulty in obtaining single crystals suitable for X-ray diffraction studies. Research has demonstrated that fluorenylmethoxycarbonyl-protected amino acids exhibit a tendency toward polymorphism and poor crystal quality [4]. The combination of the rigid fluorene backbone with the flexible methoxycarbonyl linker creates conformational complexity that impedes regular crystal packing arrangements [5].

Studies on related fluorenylmethoxycarbonyl amino acids have revealed that the protecting group adopts multiple conformational states in the solid state. Specifically, the θ₂ and θ₃ torsion angles in fluorenylmethoxycarbonyl groups show restricted ranges compared to other protecting groups, with θ₂ values typically confined to 180° ± 30° and θ₃ values limited to regions of 180° ± 20° and 160° ± 20° [5]. These conformational constraints result in crystallization challenges that are particularly pronounced for diaminobenzoic acid derivatives.

Intermolecular Interaction Complexity

The crystallographic analysis of fluorenylmethoxycarbonyl compounds is further complicated by the complex network of intermolecular interactions that govern crystal packing. Research on fluorenylmethoxycarbonyl amino acids has identified multiple types of noncovalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [6] [7]. The fluorene moiety participates in π-π stacking interactions, while the carbamate functionality engages in hydrogen bonding networks [8].

Comprehensive crystallographic surveys of fluorenylmethoxycarbonyl amino acids have revealed that H···H, C···H/H···C, and O···H/H···O interactions constitute the major contributions to the total Hirshfeld surface area in these systems [7]. The molecular electrostatic potentials mapped over the surfaces identify electrostatic complementarities in crystal packing, with supramolecular motifs formed through C-H···O, C-H···π, and other weak interactions [8] [7].

Polymorphism and Phase Transitions

Another significant challenge in the crystallographic characterization of 3-Fmoc-4-diaminobenzoic acid relates to the potential for polymorphism and phase transitions. Studies on related fluorenylmethoxycarbonyl compounds have documented multiple crystalline forms with distinct packing arrangements [4]. The fluorenylmethoxycarbonyl phenylalanine system, for example, exhibits different crystalline phases depending on crystallization conditions [9].

The presence of two amino groups in the diaminobenzoic acid framework introduces additional complexity through potential tautomerism and varied hydrogen bonding patterns. These factors can lead to the formation of different polymorphs with similar thermodynamic stabilities, making it challenging to obtain reproducible crystallographic data [4].

Disorder and Refinement Issues

Crystallographic refinement of fluorenylmethoxycarbonyl compounds often encounters disorder problems, particularly in the methoxycarbonyl linker region. The flexibility of this linker allows for multiple conformations within the crystal lattice, leading to positional disorder that complicates structure determination [5]. Additionally, the large thermal parameters often observed for the fluorene ring system suggest dynamic behavior even in the crystalline state.

The disorder issues are exacerbated in 3-Fmoc-4-diaminobenzoic acid due to the presence of multiple hydrogen bond donors and acceptors. The amino groups can participate in various hydrogen bonding schemes, potentially leading to disorder in their orientations and associated hydrogen atoms [5].

Nuclear Magnetic Resonance Spectroscopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-Fmoc-4-diaminobenzoic acid and its derivatives, offering detailed insights into the molecular architecture and dynamic behavior of these compounds. The spectroscopic fingerprinting approach has proven particularly valuable for characterizing the complex conformational landscape of fluorenylmethoxycarbonyl-protected compounds [10] [11] [12].

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹H nuclear magnetic resonance spectrum of 3-Fmoc-4-diaminobenzoic acid derivatives exhibits characteristic signal patterns that serve as diagnostic fingerprints for structural identification [10] [11]. Analysis of multiple derivatives has revealed consistent chemical shift patterns that can be systematically assigned to specific proton environments within the molecular framework.

The aromatic region of the spectrum typically displays signals corresponding to the fluorene ring system between δ 7.2-7.9 ppm. The fluorene protons appear as characteristic multiplets, with the most deshielded signals around δ 7.88-7.89 ppm corresponding to the fluorene H-1 and H-8 positions [10] [11]. The remaining fluorene aromatic protons resonate between δ 7.3-7.8 ppm, forming complex overlapping multipets that can be resolved through higher field measurements or two-dimensional techniques.

The diaminobenzoic acid portion contributes distinctive signals in the aromatic region. The aromatic proton ortho to the amino group typically appears as a doublet around δ 6.70-6.71 ppm with coupling constants of approximately 8.4 Hz [10] [11]. This signal serves as a reliable diagnostic marker for the 3-Fmoc-4-diaminobenzoic acid framework. The meta-coupled aromatic protons appear further downfield, typically around δ 7.5 ppm, as doublets of doublets with characteristic coupling patterns.

CompoundCarboxylic Acid OHAmide NHAmino NH₂Aromatic CH (meta)Aromatic CH (ortho to NH₂)
Fmoc-Phe-Dbz-OH [10]δ 12.14 (s, 1H)δ 9.32 (s, 1H)δ 5.53 (s, 2H)δ 7.52 (dd)δ 6.70 (d, J=8.4 Hz)
Fmoc-Ala-Dbz-OH [10]Not reportedδ 9.24 (s, 1H)δ 5.62 (s, 2H)δ 7.52 (dd)δ 6.71 (d, J=8.4 Hz)
Fmoc-Gly-Dbz-OH [10]δ 12.17 (s, 1H)δ 9.15 (s, 1H)δ 5.68 (s, 2H)δ 7.52 (dd)δ 6.70 (d, J=8.4 Hz)
Fmoc-Val-Dbz-OH [10]δ 12.19 (s, 1H)δ 9.32 (s, 1H)δ 5.61 (s, 2H)δ 7.53 (dd)δ 6.71 (d, J=8.4 Hz)

The amino group protons of the diaminobenzoic acid unit provide particularly valuable structural information. The free amino group (NH₂) typically appears as a broad singlet around δ 5.5-5.7 ppm [10] [11]. The chemical shift of these protons is sensitive to hydrogen bonding and solvent effects, making them useful probes for intermolecular interactions. In dimethyl sulfoxide-d₆, these signals maintain their characteristic chemical shift range and serve as reliable integration standards.

The amide NH proton linking the fluorenylmethoxycarbonyl group to the diaminobenzoic acid framework resonates in the δ 9.1-9.4 ppm region [10] [11]. This significantly deshielded position reflects the electron-withdrawing nature of the carbamate functionality and provides confirmation of successful fluorenylmethoxycarbonyl protection. The chemical shift of this proton is relatively insensitive to the nature of additional substituents on the amino acid side chain, making it a reliable diagnostic signal.

The carboxylic acid proton, when present, appears as a broad singlet around δ 12.1-12.2 ppm [10] [11]. This extremely deshielded position is characteristic of carboxylic acids engaged in hydrogen bonding, either intermolecularly or with the solvent. The breadth of this signal often reflects exchange processes and can provide information about the hydrogen bonding environment.

The methylene bridge connecting the fluorene system to the carbamate oxygen generates characteristic signals around δ 4.2-4.4 ppm [10] [11]. These protons appear as complex multipets due to coupling with the fluorene CH proton and exhibit distinctive chemical shifts that are diagnostic for the fluorenylmethoxycarbonyl protecting group.

¹³C Nuclear Magnetic Resonance Correlation Studies

The ¹³C nuclear magnetic resonance spectroscopy of 3-Fmoc-4-diaminobenzoic acid derivatives provides complementary structural information with enhanced resolution compared to ¹H spectra [10] [11] [13]. The carbon framework exhibits characteristic chemical shift patterns that allow for detailed structural assignments and conformational analysis.

The carbonyl carbons represent the most distinctive features in the ¹³C nuclear magnetic resonance spectra. The carbamate carbonyl typically resonates around δ 155-157 ppm, while the carboxylic acid carbonyl appears around δ 167-172 ppm [10] [11]. These chemical shifts are diagnostic for the fluorenylmethoxycarbonyl protecting group and provide confirmation of successful derivatization. The exact chemical shift values show minor variations depending on the amino acid side chain, reflecting subtle electronic effects transmitted through the molecular framework.

The fluorene ring carbons contribute multiple signals in the aromatic region between δ 120-144 ppm [10] [11]. The quaternary carbons of the fluorene system appear at characteristic positions: the bridgehead carbons around δ 143-144 ppm and the central carbon around δ 140-141 ppm. The aromatic CH carbons resonate between δ 120-128 ppm, with the most deshielded signals corresponding to positions adjacent to the quaternary centers.

Carbon TypeChemical Shift Range (ppm)Specific Examples
Carboxylic Acid C=Oδ 167-172δ 170.8 (Phe-Dbz) [10], δ 171.9 (Ala-Dbz) [10]
Carbamate C=Oδ 155-157δ 156.1 (Phe-Dbz) [10], δ 156.0 (Ala-Dbz) [10]
Diaminobenzoic Acid C-4δ 147-148δ 147.1 (Phe-Dbz) [10], δ 147.2 (Ala-Dbz) [10]
Fluorene Bridgeheadδ 143-144δ 143.8 (Phe-Dbz) [10], δ 143.9 (Ala-Dbz) [10]
Fluorene Centralδ 140-141δ 140.7 (Phe-Dbz) [10], δ 140.7 (Ala-Dbz) [10]

The diaminobenzoic acid carbons provide crucial structural information about the aromatic substitution pattern. The carbon bearing the free amino group (C-4) typically appears around δ 147-148 ppm, reflecting the electron-donating effect of the amino substituent [10] [11]. The carbon bearing the fluorenylmethoxycarbonyl-protected amino group (C-3) resonates around δ 121-122 ppm, showing the electron-withdrawing influence of the carbamate functionality.

The aromatic carbons of the diaminobenzoic acid framework exhibit characteristic patterns that confirm the meta-substitution arrangement. The carbon ortho to the free amino group appears around δ 114-115 ppm, while the carbon meta to this position resonates around δ 117-118 ppm [10] [11]. These chemical shifts serve as diagnostic markers for the 3,4-diaminobenzoic acid substitution pattern.

The methylene carbon connecting the fluorene system to the carbamate functionality appears around δ 65-66 ppm [10] [11]. This chemical shift is characteristic of OCH₂ carbons adjacent to aromatic systems and provides confirmation of the fluorenylmethoxycarbonyl linkage. The bridging CH carbon of the fluorene system resonates around δ 46-47 ppm, representing another diagnostic signal for this protecting group.

Quantitative ¹³C nuclear magnetic resonance studies have demonstrated the utility of this technique for determining compound ratios and purity assessments [13]. The method provides reliable quantitative information with short relaxation delays, making it particularly valuable for characterizing complex mixtures of fluorenylmethoxycarbonyl derivatives. The technique has proven especially useful for distinguishing constitutional isomers and rotamers that may form during synthesis.

Two-dimensional ¹³C-¹H correlation experiments provide additional structural confirmation through connectivity mapping. Heteronuclear single quantum coherence experiments reveal direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation experiments identify longer-range relationships that confirm the overall molecular framework [14]. These techniques are particularly valuable for assigning overlapping signals in complex fluorenylmethoxycarbonyl derivatives.

Mass Spectrometric Validation

Mass spectrometry serves as a critical analytical tool for the validation and characterization of 3-Fmoc-4-diaminobenzoic acid and its derivatives, providing definitive molecular weight confirmation and valuable fragmentation information [10] [11] [15] [16]. The technique has proven particularly valuable for structural confirmation and purity assessment of these complex protecting group derivatives.

Electrospray Ionization Mass Spectrometry Characteristics

Electrospray ionization mass spectrometry represents the primary method for analyzing fluorenylmethoxycarbonyl-protected compounds due to its soft ionization characteristics and ability to preserve labile protecting groups [16] [17]. The technique typically generates protonated molecular ions [M+H]⁺ as the base peaks for 3-Fmoc-4-diaminobenzoic acid derivatives, providing direct molecular weight confirmation.

The mass spectrometric behavior of 3-Fmoc-4-diaminobenzoic acid derivatives shows remarkable consistency across different amino acid substituents [10] [11]. The molecular ion peaks appear with high intensity and excellent mass accuracy, typically within 5 ppm of the calculated values. For example, Fmoc-Phe-Dbz-OH exhibits a calculated [M+H]⁺ of 522.2029 and observed value of 522.2024, representing a mass error of less than 1 ppm [10].

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Mass Error (ppm)
Fmoc-Phe-Dbz-OH [10]C₃₁H₂₈N₃O₅522.2029522.2024-0.96
Fmoc-Ala-Dbz-OH [10]C₂₅H₂₄N₃O₅446.1716446.1712-0.90
Fmoc-Val-Dbz-OH [10]C₂₇H₂₈N₃O₅474.2029474.2024-1.05
Fmoc-Leu-Dbz-OH [10]C₂₈H₃₀N₃O₅488.2185488.2181-0.82

The electrospray ionization process also generates sodium adduct ions [M+Na]⁺ for many derivatives, particularly those with multiple polar functional groups [10] [11]. These adducts typically appear 22 mass units higher than the protonated molecular ions and provide additional confirmation of the molecular weight. The relative intensities of [M+H]⁺ and [M+Na]⁺ ions depend on the solution conditions and the presence of sodium contamination.

Fragmentation Patterns and Structural Elucidation

The collision-induced dissociation of protonated 3-Fmoc-4-diaminobenzoic acid derivatives reveals characteristic fragmentation patterns that provide valuable structural information [16] [17]. The primary fragmentation pathway involves the loss of the fluorenylmethoxycarbonyl group through a McLafferty-type rearrangement, generating [M+H-Fmoc+H]⁺ ions as major fragment peaks.

Studies on fluorenylmethoxycarbonyl-protected amino acids have identified several common fragmentation pathways [16] [18]. The most prominent involves the cleavage of the carbamate bond with concomitant rearrangement to form stable oxazolone structures. This fragmentation is facilitated by the presence of mobile protons that can migrate to promote bond cleavage through charge-directed mechanisms.

The fluorene moiety itself contributes characteristic fragment ions that serve as diagnostic markers for fluorenylmethoxycarbonyl compounds [19] [20]. The fluorenylmethyl cation (C₁₄H₁₁⁺) appears at m/z 179 and represents a stable carbocation formed through benzylic cleavage. Additional fluorene-derived fragments include the fluorenyl cation at m/z 165 and the methylfluorene radical cation at m/z 180.

The diaminobenzoic acid portion generates specific fragment ions that confirm the aromatic substitution pattern [21]. The loss of amino groups leads to characteristic mass differences that can be monitored through multiple reaction monitoring experiments. The amino acid side chain contributes additional fragmentation pathways that are specific to each derivative, providing structural confirmation for the complete molecular framework.

Quantitative Analysis and Method Development

Mass spectrometry has been successfully employed for the quantitative analysis of fluorenylmethoxycarbonyl amino acids, including 3-Fmoc-4-diaminobenzoic acid derivatives [21]. Multiple reaction monitoring methods have been developed that exploit the characteristic fragmentation patterns to achieve high sensitivity and selectivity. The fluorenylmethoxycarbonyl group provides a common fragmentation pathway that can be used as a universal detection method for all derivatives.

The analytical method typically involves liquid chromatography separation followed by electrospray ionization tandem mass spectrometry detection [21]. The fluorenylmethoxycarbonyl derivatization enhances the ionization efficiency and provides a uniform chemical behavior across different amino acid derivatives. Detection limits in the femtomolar range have been achieved, making the method suitable for trace analysis applications.

The quantitative analysis is typically performed using internal standard approaches with either deuterated analogs or structurally similar compounds [21]. The fluorenylmethoxycarbonyl group provides excellent chromatographic retention and mass spectrometric response, resulting in robust and reproducible analytical methods. The technique has been successfully applied to biological samples and synthetic reaction monitoring.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry provides enhanced analytical capabilities for 3-Fmoc-4-diaminobenzoic acid characterization, offering accurate mass determination and elemental composition confirmation [10] [11]. Time-of-flight and orbitrap mass analyzers routinely achieve mass accuracies below 2 ppm, providing unambiguous molecular formula assignments even for complex derivatives.

The high-resolution approach is particularly valuable for distinguishing isobaric compounds and identifying impurities in synthetic preparations [22]. The technique can resolve mass differences as small as 0.001 Da, enabling the detection of isotopic variants and synthetic byproducts that would be indistinguishable using lower resolution methods.

Accurate mass measurements have been essential for confirming the successful synthesis of novel 3-Fmoc-4-diaminobenzoic acid derivatives and identifying unexpected reaction products [10] [22]. The combination of accurate mass and isotope pattern matching provides a high level of confidence in structural assignments, particularly when coupled with nuclear magnetic resonance spectroscopy data.

XLogP3

3.5

Dates

Last modified: 08-15-2023
Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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